2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one

xanthine oxidase inhibition antihyperuricemic non-purine inhibitor

2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one (CAS 652138-27-7), also designated NF-4 in the primary literature, is a synthetic 7,8-benzoflavone (naphthoflavone) derivative featuring a p-fluorophenyl substituent at the 2-position of the naphthopyran-4-one core. This compound belongs to the broader naphthoflavone class—hybrid structures of naphthopyrans and flavones—that have been systematically explored as non-purine xanthine oxidase (XO) inhibitors.

Molecular Formula C19H11FO2
Molecular Weight 290.3 g/mol
CAS No. 652138-27-7
Cat. No. B12533641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one
CAS652138-27-7
Molecular FormulaC19H11FO2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC=C(C=C4)F
InChIInChI=1S/C19H11FO2/c20-15-7-5-12(6-8-15)18-11-17(21)16-9-13-3-1-2-4-14(13)10-19(16)22-18/h1-11H
InChIKeyGYACLLLIDBOZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one (CAS 652138-27-7): Compound Identity, Naphthoflavone Class, and Procurement-Relevant Characteristics


2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one (CAS 652138-27-7), also designated NF-4 in the primary literature, is a synthetic 7,8-benzoflavone (naphthoflavone) derivative featuring a p-fluorophenyl substituent at the 2-position of the naphthopyran-4-one core [1]. This compound belongs to the broader naphthoflavone class—hybrid structures of naphthopyrans and flavones—that have been systematically explored as non-purine xanthine oxidase (XO) inhibitors [2]. The compound exhibits a molecular formula of C19H11FO2 and a molecular weight of 290.29 g/mol [1]. Its structural identity has been confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis in peer-reviewed synthetic studies [2].

Why Generic Substitution Fails for 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one: Evidence of Non-Interchangeability Among Naphthoflavone Analogs


Naphthoflavone analogs sharing the 4H-naphtho[2,3-b]pyran-4-one scaffold cannot be treated as interchangeable procurement items because systematic structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the 2-phenyl ring produce IC50 differences spanning two orders of magnitude (0.62–41.2 μM) against xanthine oxidase [1]. Furthermore, in vitro potency does not predict in vivo antihyperuricemic efficacy within this series: compounds with sub-micromolar XO IC50 values, including NF-4, failed to reduce serum uric acid in a hyperuricemic mouse model, while structurally distinct analogs with higher IC50 values achieved efficacy comparable to febuxostat [2]. These findings establish that each naphthoflavone derivative possesses a unique efficacy-translation profile that cannot be inferred from scaffold membership alone.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one (NF-4) Versus Closest Analogs and Reference Inhibitors


Xanthine Oxidase Inhibitory Potency: NF-4 Demonstrates ~14-Fold Superiority Over Allopurinol and ~3-Fold Over the Closest 7,8-Benzoflavone Analogs

NF-4 (2-(4-fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one) was the most potent xanthine oxidase inhibitor among all 7,8-benzoflavones tested, with an IC50 of 0.62 ± 0.10 μM, representing a 14-fold improvement over the clinical reference allopurinol (IC50 = 8.69 μM) and a 3.2-fold advantage over the next most potent 7,8-benzoflavone analog NF-2 (IC50 = 1.98 μM) [1]. The p-fluoro substitution on the phenyl ring was identified as the optimal modification for XO inhibitory potency within this chemotype [2].

xanthine oxidase inhibition antihyperuricemic non-purine inhibitor

In Vitro-to-In Vivo Efficacy Translation: NF-4 Exhibits a Pronounced Disconnect, Failing to Lower Serum Uric Acid Despite Sub-Micromolar In Vitro Potency

Despite being the most potent in vitro XO inhibitor (IC50 = 0.62 μM), NF-4 failed to reduce serum uric acid levels significantly in a potassium oxonate-induced hyperuricemic mouse model, even at the highest tested dose of 10 mg/kg [1]. In contrast, structurally related analogs NF-2, NF-25, and NF-32 reduced serum uric acid to 1.8–2.8 mg/dL at 1 mg/kg, achieving efficacy comparable to allopurinol and febuxostat [1]. The overall in vivo potency rank order (at 5 mg/kg) was: NF-32 > NF-25 > NF-2 > NF-9 > NF-16 > NF-28 > NF-12 > NF-4 [1].

in vivo antihyperuricemic efficacy translation hyperuricemic mice model

Mechanism of Xanthine Oxidase Inhibition: NF-4 Acts as a Mixed-Type Inhibitor, Distinguished from the Competitive Mechanism of Allopurinol

Enzyme kinetic analysis established that NF-4 exerts mixed-type inhibition of xanthine oxidase, simultaneously affecting both Km (increased) and Vmax (decreased), with alterations in the slope (Km/Vmax) [1]. This mechanism is shared with NF-28 among the most potent benzoflavone derivatives [1]. In contrast, allopurinol (after metabolic conversion to oxypurinol) acts as a competitive inhibitor, and febuxostat exhibits a distinct mixed-type binding mode within a different region of the active site [2]. Molecular docking confirmed that NF-4 occupies the febuxostat binding site with a favorable binding conformation (RMSD = 0.792 Å for the docking protocol validation) [1].

enzyme kinetics mixed-type inhibition mechanism of action

Antioxidant Activity: NF-4 Displays Moderate Radical Scavenging Capacity That Distinguishes It from Non-Antioxidant XO Inhibitors

NF-4 exhibited antioxidant activity with an IC50 of 0.83 ± 0.14 μM in a standardized radical scavenging assay [1]. Within the 7,8-benzoflavone series, the antioxidant IC50 values ranged from 0.35 μM (NF-9) to >20 μM, with NF-4 ranking among the more active compounds [1]. Notably, the clinical XO inhibitors allopurinol and febuxostat were not evaluated for antioxidant activity in this study, and apigenin (a flavonoid reference) showed an XO IC50 of 1.11 μM but its antioxidant IC50 was not reported in this dataset [1]. The dual XO-inhibitory and antioxidant profile is not universal among naphthoflavones; for instance, NF-32 showed potent XO inhibition (IC50 = 7.67 μM) but negligible antioxidant activity (>20 μM) [1].

antioxidant radical scavenging dual-activity compound

Structure-Activity Relationship: p-Fluoro Substitution Confers Optimal XO Inhibitory Potency Among Halo, Nitro, Methoxy, Methyl, and Unsubstituted 7,8-Benzoflavone Congeners

A systematic SAR analysis across 7,8-benzoflavone derivatives established the following substituent potency rank order at the para position of the 2-phenyl ring: halo and nitro > methoxy > methyl > hydrogen [1]. Within the halo-substituted congeners, p-fluoro (NF-4, IC50 = 0.62 μM) demonstrated the highest XO inhibitory activity [2]. The stronger inductive electron-withdrawing effect at the para position was identified as a key driver of enhanced potency [1]. Ortho and para substitution were consistently more favorable than meta substitution across both 7,8-benzoflavone and 5,6-benzoflavone series [1].

SAR para-fluoro substitution lead optimization

Procurement-Guiding Application Scenarios for 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one (NF-4) Based on Quantitative Differentiation Evidence


In Vitro Xanthine Oxidase Enzymology and Crystallography Studies

NF-4, with its sub-micromolar XO IC50 of 0.62 μM and mixed-type inhibition mechanism, is optimally suited as a tool compound for in vitro XO enzymology, including kinetic mechanism studies, co-crystallization trials with XO, and molecular docking validation experiments [1]. Its potency advantage over allopurinol (IC50 = 8.69 μM) and the closest 7,8-benzoflavone analogs (NF-2, IC50 = 1.98 μM; NF-12, IC50 = 1.95 μM) makes it the preferred naphthoflavone chemotype when maximal in vitro XO inhibition is required [1]. The availability of validated docking poses within the febuxostat binding site (RMSD = 0.792 Å) further supports its use as a reference ligand in computational chemistry workflows [1].

Oxidative Stress Research Requiring Dual XO Inhibition and Direct Radical Scavenging

NF-4 provides the unique combination of potent XO inhibition (IC50 = 0.62 μM) and moderate antioxidant activity (IC50 = 0.83 μM) within a single molecular entity [1]. This dual activity profile distinguishes NF-4 from analogs such as NF-32, which inhibits XO (IC50 = 7.67 μM) but lacks meaningful antioxidant capacity (>20 μM) [1]. Researchers investigating the interplay between enzymatic superoxide production (via XO) and direct radical scavenging in cellular oxidative stress models should prioritize NF-4 over single-mechanism XO inhibitors or pure antioxidants.

Structure-Activity Relationship and Medicinal Chemistry Optimization Campaigns Targeting Xanthine Oxidase

NF-4 serves as the benchmark p-halo-substituted 7,8-benzoflavone for SAR studies aimed at XO inhibitor optimization [2]. The established substituent potency hierarchy (halo/nitro > methoxy > methyl > H) and the superior performance of para over meta substitution provide a validated framework for designing next-generation analogs [1]. However, procuring scientists must note the documented in vitro-to-in vivo disconnect: NF-4 is unsuitable as a lead compound for in vivo antihyperuricemic efficacy studies, where analogs such as NF-2, NF-25, or NF-32 should be employed instead [1].

Reference Standard for Non-Purine XO Inhibitor Screening Panels

Given its position as the most potent naphthoflavone-class XO inhibitor identified to date (IC50 = 0.62 μM), NF-4 is a logical inclusion as a class-representative reference compound in screening panels evaluating novel non-purine XO inhibitors [2]. Its mixed-type inhibition mechanism provides a useful comparator against competitive inhibitors (e.g., allopurinol/oxypurinol) and structurally distinct mixed-type inhibitors (e.g., febuxostat, IC50 = 0.03 μM) [1]. The compound's poor in vivo translation also makes it a valuable negative control for validating in vitro screening hits before advancing compounds to animal models [1].

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.